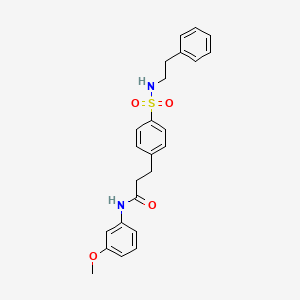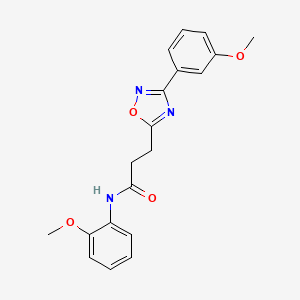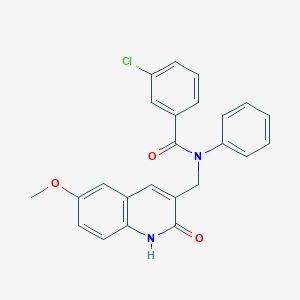
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, commonly known as CQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CQPA is a benzamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of CQPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. CQPA has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, CQPA has been shown to inhibit the activity of certain receptors, such as the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
CQPA has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune response. Moreover, CQPA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
CQPA has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. Moreover, CQPA exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, the limitations of CQPA include its limited solubility in water and its instability in certain conditions, which may affect its biological activity.
将来の方向性
Several future directions for the research on CQPA include the investigation of its potential applications in the treatment of various diseases, the identification of its molecular targets, and the development of more potent and selective derivatives. Moreover, the use of CQPA as a tool for studying various biological processes, such as DNA replication and repair, cell proliferation, and immune response, may lead to the discovery of new therapeutic targets and the development of novel drugs.
合成法
The synthesis of CQPA involves the reaction between 2-hydroxy-6-methoxyquinoline-3-carbaldehyde and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenylmagnesium bromide to obtain the final product. The synthesis of CQPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
科学的研究の応用
CQPA has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug discovery and development. Several studies have investigated the use of CQPA in the treatment of various diseases, including cancer, HIV, and tuberculosis. Moreover, CQPA has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-10-11-22-17(14-21)12-18(23(28)26-22)15-27(20-8-3-2-4-9-20)24(29)16-6-5-7-19(25)13-16/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHHVLHKGKFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

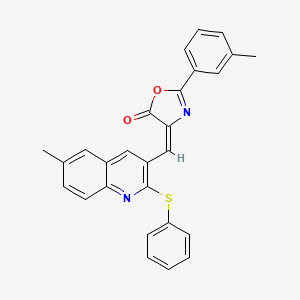

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


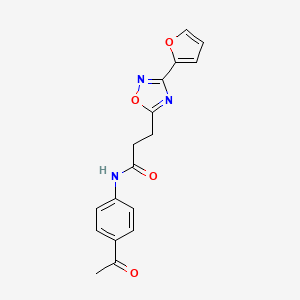

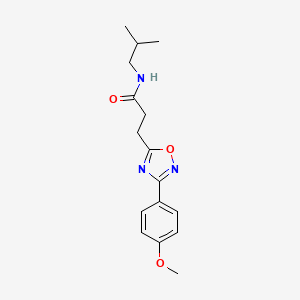
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7720767.png)


